molecular formula C25H21ClN2O5S B2506415 2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide CAS No. 902291-59-2

2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2506415
CAS RN: 902291-59-2
M. Wt: 496.96
InChI Key: SUNQNXLPECJTBP-UHFFFAOYSA-N
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Description

The compound , 2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide, is a sulfonamide derivative. Sulfonamides are known for their antitumor properties, as demonstrated by compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, which have been evaluated in cell-based antitumor screens and have shown potential as cell cycle inhibitors in clinical trials .

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various chemical reactions, including visible light-promoted reactions. For instance, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which are structurally related to the compound of interest, has been achieved through a tandem radical cyclization and sulfonylation reaction catalyzed by fac-Ir(ppy)3 at room temperature . This method could potentially be adapted for the synthesis of 2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their antitumor activity. The presence of a sulfonyl group attached to an aromatic ring, as seen in the compound of interest, is a common feature among potent antitumor sulfonamides. The structure-activity relationship can be further elucidated by gene expression changes, which help in identifying the essential pharmacophore and drug-sensitive cellular pathways .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For example, the products from the synthesis mentioned above can be further reduced to 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives using NaBH4 . This indicates that the compound of interest may also be amenable to further chemical modifications, which could potentially enhance its antitumor activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide are not detailed in the provided papers, sulfonamide derivatives generally exhibit properties that make them suitable for biological applications. These properties include solubility in polar solvents, stability under physiological conditions, and the ability to form hydrogen bonds, which can contribute to their interaction with biological targets .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Quinoline derivatives, including compounds similar to 2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant inhibitory actions against various bacteria (such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa) and fungi (Aspergillus niger and Candida albicans), indicating their potential as novel antimicrobial agents (Vanparia et al., 2013).

Anticancer Activity

  • Sulfonamide derivatives have been explored for their cytotoxic activities against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). A study found that certain sulfonamide compounds exhibit potent anticancer activities, with one compound demonstrating significant potency against breast cancer cells, suggesting potential therapeutic applications for cancer treatment (Ghorab et al., 2015).

Antiviral and Antiapoptotic Effects

  • A novel anilidoquinoline derivative, closely related to the target compound, was synthesized and its therapeutic efficacy in treating Japanese encephalitis was evaluated. The compound showed significant antiviral and antiapoptotic effects in vitro, highlighting its potential in antiviral therapy (Ghosh et al., 2008).

Analgesic and Anti-inflammatory Activities

  • Research into quinazolinone–sulfonamide hybrid compounds derived from glycine has led to the synthesis of entities with notable analgesic and anti-inflammatory activities. These compounds offer a promising avenue for developing new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).

Enzyme Inhibition

  • Certain synthesized quinoline and sulfonamide hybrids have been evaluated for their enzyme inhibitory properties, particularly against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds exhibit varying degrees of inhibition, indicating their potential for treating diseases associated with enzyme dysfunction (Rehman et al., 2013).

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-4-3-5-18(12-16)27-24(29)15-28-14-23(34(31,32)20-9-6-17(26)7-10-20)25(30)21-13-19(33-2)8-11-22(21)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNQNXLPECJTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide

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